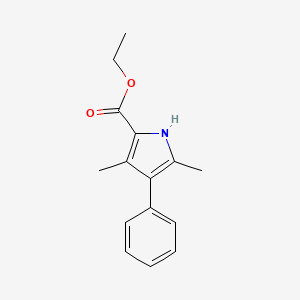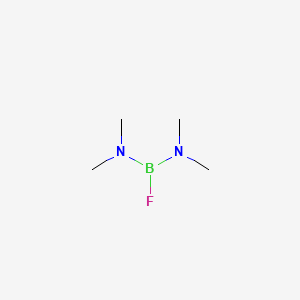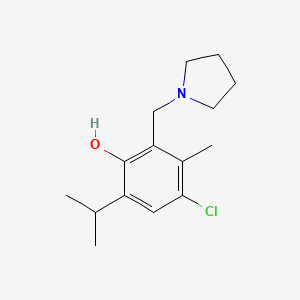
4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, a methyl group, and a pyrrolidin-1-ylmethyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol typically involves a series of organic reactions. One common method involves the alkylation of 4-chloro-3-methylphenol with 2-bromo-2-methylpropane to introduce the propan-2-yl group. This is followed by the reaction with pyrrolidine to attach the pyrrolidin-1-ylmethyl group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an aprotic solvent.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol.
Substitution: Formation of 4-methoxy-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol.
科学的研究の応用
4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrrolidin-1-ylmethyl group can enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: Lacks the propan-2-yl and pyrrolidin-1-ylmethyl groups.
4-Chloro-3-methyl-6-propan-2-ylphenol: Lacks the pyrrolidin-1-ylmethyl group.
4-Chloro-3-methyl-2-(pyrrolidin-1-ylmethyl)phenol: Lacks the propan-2-yl group.
Uniqueness
4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyrrolidin-1-ylmethyl group enhances its biological activity, while the propan-2-yl group increases its stability and lipophilicity .
特性
CAS番号 |
6300-54-5 |
|---|---|
分子式 |
C15H22ClNO |
分子量 |
267.79 g/mol |
IUPAC名 |
4-chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C15H22ClNO/c1-10(2)12-8-14(16)11(3)13(15(12)18)9-17-6-4-5-7-17/h8,10,18H,4-7,9H2,1-3H3 |
InChIキー |
AYFXLTNLURZPMK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=C1CN2CCCC2)O)C(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


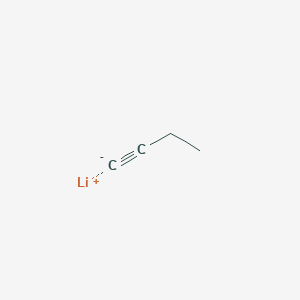
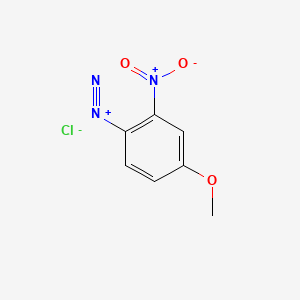
![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)
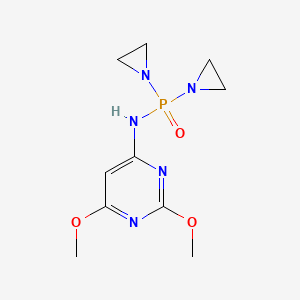
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)


![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)

![[Bis(trifluoroacetoxy)]iodopentafluorobenzene](/img/structure/B14745055.png)

